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A critical parameter in the design and fabrication of optoelectronic devices based on indium

gallium nitride (InGaN) and indium aluminum nitride (InAlN) alloys is the band gap bowing

parameter. This parameter quantifies the deviation of the alloy's band gap from a linear

interpolation between the band gaps of the constituent binary compounds (InN, GaN, and AlN).

A thorough understanding and accurate determination of the bowing parameter are essential

for precise band gap engineering, which is fundamental for tuning the emission and absorption

wavelengths of devices such as LEDs, laser diodes, and solar cells.[1]

Comparison of Band Gap Bowing Parameters
The band gap energy of a ternary alloy like InxGa1-xN or InxAl1-xN can be described by the

modified Vegard's law:

Eg(x) = x * Eg,InN + (1-x) * Eg,GaN/AlN - b * x * (1-x)

where Eg(x) is the band gap of the alloy, Eg,InN, Eg,GaN, and Eg,AlN are the band gaps of

InN, GaN, and AlN, respectively, x is the indium composition, and b is the bowing parameter.

Experimental studies have revealed a significant bowing for both InGaN and InAlN, with the

magnitude of the bowing parameter being a subject of extensive research and debate. The

bowing is influenced by several factors, including lattice mismatch-induced strain, atomic

ordering, and compositional fluctuations.
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The band gap bowing in InGaN is particularly important as this alloy system is the foundation

for blue and green light-emitting diodes. The bowing parameter for InGaN has been reported to

vary depending on the strain state of the epitaxial layer and the indium composition. For

strained InGaN layers grown on GaN, the bowing parameter is generally found to be lower than

in relaxed layers. Some studies also suggest that the bowing parameter is not constant but

varies with the indium concentration.[2]

InAlN Alloys:

InAlN alloys offer a wider range of band gap tunability, from the infrared (InN, ~0.7 eV) to the

deep ultraviolet (AlN, ~6.2 eV).[3] This makes them promising for a variety of applications,

including UV emitters and detectors, and high-electron-mobility transistors. The band gap

bowing in InAlN is reported to be significantly stronger than in InGaN.[3] The large discrepancy

in reported bowing parameters for InAlN can be attributed to challenges in growing high-quality,

homogeneous alloys, especially in the intermediate composition range.[3]

Quantitative Data Summary
The following tables summarize experimentally determined band gap bowing parameters for

InGaN and InAlN from various studies.

Table 1: Experimental Band Gap Bowing Parameters for InGaN
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Bowing
Parameter (b)
in eV

Strain State
Indium
Composition
(x)

Experimental
Method(s)

Reference

1.32 ± 0.28 Strained 0 < x < 0.25

Cathodoluminesc

ence (CL), High-

Resolution X-ray

Diffraction

(HRXRD)

[1][4]

2.87 ± 0.20 Relaxed 0 < x < 0.25

Cathodoluminesc

ence (CL), High-

Resolution X-ray

Diffraction

(HRXRD)

[1][4]

2.55 Strained 0.08 < x < 0.15

Optical

Absorption, Tauc

Plot Analysis

[5]

3.65 Strain-Corrected 0.08 < x < 0.15

Optical

Absorption, Tauc

Plot Analysis

[5]

1.43 N/A Full range

Photoluminescen

ce (PL), Optical

Absorption

[6]

1.36 N/A N/A
Photoluminescen

ce (PL)
[7]

2.29 N/A (Theoretical) 6.125%

Density

Functional

Theory (DFT)

[2]

1.79 N/A (Theoretical) 12.5%

Density

Functional

Theory (DFT)

[2]

1.6 N/A N/A Fitted from

various

[8]
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experimental

data

Table 2: Experimental Band Gap Bowing Parameters for InAlN

Bowing Parameter
(b) in eV

Indium
Composition (x)

Experimental
Method(s)

Reference

4.7 0.017 - 0.60

Optical Absorption,

Rutherford

Backscattering

Spectrometry (RBS),

HRXRD

[3]

4.0 ± 0.2 > 0.60

Absorbance

Spectroscopy,

HRXRD

[9]

3.0 ≤ 0.25

Optical Absorption,

Photoluminescence

(PL)

[10][11][12]

3.19 Full range
Spectroscopic

Ellipsometry (SE)
[8]

4.3 N/A
Fitted from various

experimental data
[8]

Composition-

dependent
Full range

Theoretical and

experimental review
[13][14]

Experimental Methodologies
The accurate determination of the band gap bowing parameter relies on precise measurements

of both the alloy composition and its corresponding band gap.
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High-Resolution X-ray Diffraction (HRXRD): This is a standard technique used to determine

the lattice parameters of the epitaxial layers. By applying Vegard's law, which assumes a

linear relationship between the lattice constant and the composition, the indium content can

be calculated. HRXRD can also be used to assess the strain state of the alloy layer.[1][9]

Rutherford Backscattering Spectrometry (RBS): RBS is a direct and accurate method for

determining the elemental composition of thin films, providing a valuable cross-validation for

XRD-based composition measurements.[3]

Band Gap Determination:

Photoluminescence (PL) and Cathodoluminescence (CL) Spectroscopy: These techniques

measure the energy of photons emitted from the material upon excitation by a laser or an

electron beam, respectively. The peak emission energy is often taken as a measure of the

band gap.[1][4][6][10][11][12]

Optical Absorption and Transmission Spectroscopy: By measuring the absorption of light as

a function of wavelength, the absorption edge of the material can be determined. A Tauc plot

analysis is commonly used to extract the band gap energy from the absorption spectrum.[3]

[5][6][9][10][11][12]

Spectroscopic Ellipsometry (SE): SE is a non-destructive optical technique that measures

the change in polarization of light upon reflection from a sample. By modeling the dielectric

function, the band gap energy can be extracted.[8]

Photoreflectance (PR) and Contactless Electroreflectance (CER): These are modulation

spectroscopy techniques that provide sharp, derivative-like spectral features at critical point

energies, including the fundamental band gap.

Logical Relationship of Band Gap Bowing
The following diagram illustrates the concept of band gap bowing in ternary semiconductor

alloys.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://opg.optica.org/ome/viewmedia.cfm?uri=ome-4-5-1030&html=true
https://pubs.aip.org/aip/jap/article/126/3/035703/156542/Band-gap-bowing-for-high-In-content-InAlN-films
https://pubs.aip.org/aip/jap/article/104/12/123501/557658/Band-gap-bowing-parameter-of-In1-xAlxN
https://opg.optica.org/ome/viewmedia.cfm?uri=ome-4-5-1030&html=true
https://www.researchgate.net/publication/261697388_Bandgap_energy_bowing_parameter_of_strained_and_relaxed_InGaN_layers
https://pubs.aip.org/aip/jap/article/103/3/033514/902278/Bowing-of-the-band-gap-pressure-coefficient-in
https://www.osti.gov/servlets/purl/835986
https://scholars.cityu.edu.hk/en/publications/universal-bandgap-bowing-in-group-iii-nitride-alloys/
https://www.osti.gov/biblio/835986
https://pubs.aip.org/aip/jap/article/104/12/123501/557658/Band-gap-bowing-parameter-of-In1-xAlxN
https://escholarship.org/content/qt2ww5053h/qt2ww5053h_noSplash_f2565650ea24655ead8bedaf1315b8e5.pdf
https://pubs.aip.org/aip/jap/article/103/3/033514/902278/Bowing-of-the-band-gap-pressure-coefficient-in
https://pubs.aip.org/aip/jap/article/126/3/035703/156542/Band-gap-bowing-for-high-In-content-InAlN-films
https://www.osti.gov/servlets/purl/835986
https://scholars.cityu.edu.hk/en/publications/universal-bandgap-bowing-in-group-iii-nitride-alloys/
https://www.osti.gov/biblio/835986
https://www.researchgate.net/publication/252588433_Energy_bandgap_bowing_of_InAlN_alloys_studied_by_spectroscopic_ellipsometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bowing Effect

InN
(E_g ≈ 0.7 eV)
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(Vegard's Law)

x=1
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x=0

Actual Alloy Band Gap

Deviation due to bowing

Band Gap Bowing
(Parameter 'b')

Click to download full resolution via product page

Caption: Relationship between binary band gaps, linear interpolation, and the actual alloy band

gap due to the bowing effect.

Conclusion
The band gap bowing parameter is a crucial factor in the design of InGaN and InAlN-based

devices. While there is a general consensus on the presence of significant bowing in both alloy

systems, the reported values for the bowing parameter vary considerably. For InGaN, the strain

state plays a significant role, with relaxed layers exhibiting a larger bowing parameter. For

InAlN, the bowing is generally stronger, but the reported values are more scattered, likely due

to the challenges in material growth and characterization. The choice of an appropriate bowing

parameter for device modeling should, therefore, consider the specific experimental conditions,

including the strain state and composition range of the alloy. Further research with improved

material quality and standardized characterization techniques is necessary to establish a more

definitive set of bowing parameters for these important nitride alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1203082?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203082?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. OPG [opg.optica.org]

2. pubs.aip.org [pubs.aip.org]

3. pubs.aip.org [pubs.aip.org]

4. researchgate.net [researchgate.net]

5. escholarship.org [escholarship.org]

6. pubs.aip.org [pubs.aip.org]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. pubs.aip.org [pubs.aip.org]

10. osti.gov [osti.gov]

11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

12. Universal bandgap bowing in group III nitride alloys (Journal Article) | OSTI.GOV
[osti.gov]

13. researchgate.net [researchgate.net]

14. arxiv.org [arxiv.org]

To cite this document: BenchChem. [A Comparative Guide to Band Gap Bowing in InGaN
and InAlN Alloys]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203082#band-gap-bowing-parameter-in-ingan-and-
inaln-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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